5,6-Dimethylbenzo[d]thiazole-2-thiol
Overview
Description
“5,6-Dimethylbenzo[d]thiazole-2-thiol” is a chemical compound with the molecular formula C9H9NS2 . It is a solid substance under normal conditions .
Molecular Structure Analysis
The molecular structure of “5,6-Dimethylbenzo[d]thiazole-2-thiol” consists of a benzothiazole ring with two methyl groups attached to the 5 and 6 positions, and a thiol group attached to the 2 position . The InChI code for this compound is 1S/C9H9NS2/c1-5-3-7-8(4-6(5)2)12-9(11)10-7/h3-4H,1-2H3,(H,10,11) .
Physical And Chemical Properties Analysis
“5,6-Dimethylbenzo[d]thiazole-2-thiol” has a molecular weight of 195.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 195.01764164 g/mol . The topological polar surface area of the compound is 69.4 Ų .
Scientific Research Applications
Antimicrobial Activity
5,6-Dimethylbenzo[d]thiazole-2-thiol and its derivatives exhibit potent antimicrobial effects. Studies have shown that compounds synthesized from this chemical demonstrate significant activity against common pathogens like S. aureus, E. coli, and P. aeruginosa, with relatively low cytotoxicity against human cell lines (Xie et al., 2017). Additionally, similar compounds have displayed effective antimicrobial and hemolytic activity, proving useful in controlling microbial species (Gul et al., 2017).
Corrosion Inhibition
Thiazoles, including compounds related to 5,6-Dimethylbenzo[d]thiazole-2-thiol, are noted for their role in the development of corrosion inhibitors. Research demonstrates their efficacy in inhibiting corrosion on metal surfaces, particularly copper, in acidic environments. This includes the use of thiazole derivatives in concentrations that significantly enhance corrosion protection efficiency (Farahati et al., 2019).
Anticancer and Anti-inflammatory Activities
Derivatives of 5,6-Dimethylbenzo[d]thiazole-2-thiol have shown promise in anticancer and anti-inflammatory applications. For example, novel imidazothiazole sulfides and sulfones have been synthesized and exhibited significant anthelmintic and anti-inflammatory activities (Shetty et al., 2010). In another study, novel thiazole derivatives were synthesized and characterized, displaying moderate anticancer activity (Mabkhot et al., 2018).
Anti-biofilm Applications
Research indicates the potential of 5,6-Dimethylbenzo[d]thiazole-2-thiol derivatives in combating biofilms. For instance, thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate derivatives have been effectively used in core-shell nanocoatings to prevent Candida albicans biofilms on catheter surfaces, indicating their value in medical applications (Olar et al., 2020).
Safety And Hazards
properties
IUPAC Name |
5,6-dimethyl-3H-1,3-benzothiazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS2/c1-5-3-7-8(4-6(5)2)12-9(11)10-7/h3-4H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQWZJULSCUVRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610264 | |
Record name | 5,6-Dimethyl-1,3-benzothiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethylbenzo[d]thiazole-2-thiol | |
CAS RN |
80087-70-3 | |
Record name | 5,6-Dimethyl-1,3-benzothiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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